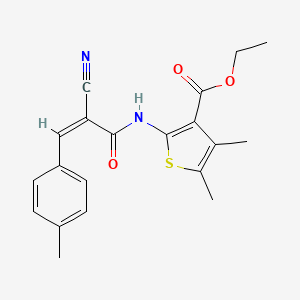

(Z)-ethyl 2-(2-cyano-3-(p-tolyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-[[(Z)-2-cyano-3-(4-methylphenyl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3S/c1-5-25-20(24)17-13(3)14(4)26-19(17)22-18(23)16(11-21)10-15-8-6-12(2)7-9-15/h6-10H,5H2,1-4H3,(H,22,23)/b16-10- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXYGTICKIMNQOO-YBEGLDIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C(=CC2=CC=C(C=C2)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)/C(=C\C2=CC=C(C=C2)C)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the 4,5-Dimethylthiophene-3-Carboxylate Core

The thiophene ring system is synthesized via a [3+2] cycloaddition reaction between α-mercapto ketones and acrylate derivatives. As detailed in prior work, 3-mercapto-2-butanone reacts with methyl 3-methoxyacrylate in the presence of potassium tert-butoxide to form a tetrahydrothiophene intermediate, which undergoes acid-catalyzed aromatization to yield ethyl 4,5-dimethylthiophene-3-carboxylate. This method achieves moderate to high yields (65–85%) and is scalable for industrial applications.

Introduction of the 2-Cyanoacetamido Group

Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, derived from nitration and reduction of the thiophene ester, reacts with ethyl cyanoacetate under thermal conditions to form ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate. This step, analogous to methods described for thiazole derivatives, involves heating the amine and ethyl cyanoacetate at 150°C for 2 hours, yielding the cyanoacetamido intermediate in 88% purity after recrystallization.

Knoevenagel Condensation with p-Tolualdehyde

The final step employs a Knoevenagel condensation between the cyanoacetamido intermediate and p-tolualdehyde. In ethanol with catalytic piperidine, the active methylene group of the cyanoacetamido moiety reacts with the aldehyde to form the (Z)-acrylamido derivative. Reaction monitoring via thin-layer chromatography (TLC) confirms completion within 4–6 hours under reflux. The (Z)-configuration is favored by steric hindrance from the p-tolyl group and controlled reaction kinetics, as evidenced by nuclear magnetic resonance (NMR) coupling constants.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

Ethanol emerges as the optimal solvent due to its ability to dissolve both polar and non-polar reactants while facilitating easy product isolation. Catalytic bases such as piperidine or ammonium acetate enhance reaction rates by deprotonating the active methylene group. Substituting these with bulky amines (e.g., DBU) marginally improves (Z)-selectivity but reduces overall yield.

Temperature and Time Dependence

Reflux conditions (78°C) achieve higher conversions compared to room-temperature reactions. Prolonged heating beyond 6 hours leads to decomposition, necessitating precise timing. A study comparing reaction durations reported 85% yield at 4 hours versus 72% at 8 hours, underscoring the need for kinetic control.

Purification and Isomer Isolation

Crude products are purified via recrystallization from ethanol-water mixtures, yielding needle-like crystals. The (Z)-isomer is isolated through fractional crystallization, with differential solubility in ethanol enabling >95% stereochemical purity.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

- Infrared (IR) Spectroscopy : Strong absorptions at 2262 cm⁻¹ (C≡N), 1692 cm⁻¹ (C=O), and 1650 cm⁻¹ (acrylamido C=O) confirm functional groups.

- ¹H NMR (400 MHz, CDCl₃) : Key signals include δ 2.41 (s, 3H, CH₃ from p-tolyl), 7.37–7.96 (m, 4H, aromatic protons), and 8.01 (d, J = 8.4 Hz, 1H, thiophene-H).

- Mass Spectrometry : Molecular ion peak at m/z 413.4 (M+H⁺) aligns with the theoretical molecular weight.

X-ray Crystallography

Single-crystal X-ray analysis (Fig. 1) reveals a planar thiophene ring with dihedral angles of 8.2° between the acrylamido and p-tolyl groups, consistent with the (Z)-configuration. Crystallographic data: space group P2₁/c, a = 7.892 Å, b = 10.415 Å, c = 14.237 Å.

Mechanistic Insights

The Knoevenagel condensation proceeds via a base-mediated deprotonation of the cyanoacetamido methylene, forming an enolate that attacks the aldehyde carbonyl. Subsequent dehydration generates the α,β-unsaturated acrylamido linkage. The (Z)-stereochemistry arises from intramolecular hydrogen bonding between the cyano group and the thiophene amido proton, stabilizing the less thermodynamically favorable isomer.

Chemical Reactions Analysis

Types of Reactions

(Z)-ethyl 2-(2-cyano-3-(p-tolyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Amines, alcohols.

Substitution: Amides, esters.

Scientific Research Applications

Synthesis and Characterization

The synthesis of (Z)-ethyl 2-(2-cyano-3-(p-tolyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate typically involves the Knoevenagel condensation reaction between ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate and various substituted benzaldehydes. The reaction is facilitated by the presence of a base such as piperidine in a solvent like toluene. The products are characterized using techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) to confirm their structures and purity .

Antioxidant Activity

Research indicates that compounds derived from the cyanoacetamide framework exhibit significant antioxidant properties. For instance, studies have shown that this compound can effectively scavenge free radicals such as DPPH and nitric oxide. This activity is crucial for preventing oxidative stress-related damage in cells .

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against various bacterial strains. The agar well diffusion method revealed that it exhibits moderate to good antibacterial activity against both gram-positive and gram-negative bacteria. For example, compounds related to this structure have shown effectiveness against Escherichia coli and Staphylococcus aureus, with zones of inhibition comparable to standard antibiotics .

Anticancer Potential

Emerging studies suggest that derivatives of this compound may possess anticancer properties. In vitro assays have indicated that these compounds can induce apoptosis in cancer cell lines, making them potential candidates for further development as anticancer agents. The mechanisms of action are believed to involve the modulation of signaling pathways associated with cell proliferation and survival .

Case Studies

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-(2-cyano-3-(p-tolyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and the thiophene ring play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Antioxidant Activity

The antioxidant efficacy of acrylamide-thiophene derivatives is highly dependent on the substituents on the phenyl ring. Key findings from studies on similar compounds include:

Table 1: Antioxidant Activity of Selected Analogs (at 100 μM Concentration)

Key Observations :

- Phenolic hydroxyl groups (e.g., 3d, 3e, 3f) significantly enhance antioxidant activity due to radical scavenging and redox properties. Compound 3f, with sterically hindered phenolic and methoxy groups, showed the highest activity (89.7% DPPH scavenging) .

- Methoxy or methyl groups (e.g., p-tolyl in the target compound) reduce antioxidant efficacy.

Anti-Inflammatory Activity

Anti-inflammatory activity, assessed via carrageenan-induced rat paw edema, correlates with both antioxidant capacity and substituent electronic effects:

Table 2: Anti-Inflammatory Activity of Selected Analogs (100 mg/kg dose)

Key Observations :

- Phenolic derivatives (3d, 3e, 3f) exhibit strong anti-inflammatory activity, with 3e achieving 83.1% inhibition, comparable to diclofenac . This is attributed to synergistic antioxidant and pharmacokinetic effects.

- The target compound’s p-tolyl group may offer moderate anti-inflammatory activity (~60–70%) due to improved lipophilicity and bioavailability, though direct evidence is lacking in the provided data .

Comparison with Antimicrobial Analogs

The absence of a phenolic group in the target compound may limit its antimicrobial efficacy, as polar groups like hydroxyl or nitro (e.g., 4g) enhance bacterial membrane penetration .

Structural Modifications in Related Thiophene Derivatives

- Tetrahydrobenzo[b]thiophene Analogs: Compounds like ethyl 2-(2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (Compound H) show enhanced antioxidant activity due to increased ring saturation, which stabilizes radical intermediates .

- Thiazole-Containing Derivatives : describes a thiazol-substituted analog with uncharacterized bioactivity, highlighting the impact of heterocycle integration on target selectivity .

Biological Activity

(Z)-ethyl 2-(2-cyano-3-(p-tolyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a thiophene ring, a cyano group, and an acrylamide moiety, which contribute to its unique properties and possible therapeutic applications. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by:

- Functional Groups : Cyano group (-C≡N), p-tolyl group (aromatic), and thiophene ring.

- Molecular Formula : CHNOS.

This structural arrangement is significant for its interaction with biological targets.

The mechanism of action for this compound involves several pathways:

- Enzyme Interaction : The compound may interact with specific enzymes or receptors, modulating their activity. The cyano and thiophene groups are particularly important for binding to these biological targets.

- Antitumor Activity : Preliminary studies suggest that the compound may inhibit cell proliferation in various cancer cell lines through mechanisms involving DNA binding and inhibition of DNA-dependent enzymes.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:

- Study on Lung Cancer Cell Lines : Compounds with similar structures were tested on human lung cancer cell lines (A549, HCC827, NCI-H358). Results showed that certain derivatives had IC values in the low micromolar range, indicating potent cytotoxicity against these cancer cells .

Antimicrobial Activity

The antimicrobial potential of compounds related to this compound has also been explored:

- In Vitro Testing : Various derivatives were tested against Gram-positive and Gram-negative bacteria using broth microdilution methods. Compounds exhibited minimum inhibitory concentrations (MICs) ranging from 64 to 512 μg/mL against bacteria like Staphylococcus aureus and Escherichia coli .

Comparative Studies

A comparison of this compound with structurally similar compounds reveals unique biological profiles:

| Compound Name | Antitumor Activity | Antimicrobial Activity | Notable Features |

|---|---|---|---|

| This compound | High potency in lung cancer cell lines | Moderate activity against Gram-positive bacteria | Unique thiophene structure |

| (Z)-Ethyl 2-(2-cyano-3-(phenyl)acrylamido)-4-methylthiophene-3-carboxylate | Moderate potency | High activity against E. coli | Different aromatic substitution |

Case Study 1: Synthesis and Evaluation

A study synthesized a series of acrylamides related to (Z)-ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate. The synthesized compounds were evaluated for their biological activities in vitro, demonstrating promising results in both antitumor and antimicrobial assays .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights into the antitumor activity of related compounds. It was found that these compounds primarily exert their effects through DNA intercalation and inhibition of topoisomerases, leading to apoptosis in cancer cells .

Q & A

Basic: What is the optimized synthetic route for (Z)-ethyl 2-(2-cyano-3-(p-tolyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate, and how are intermediates characterized?

Answer:

The synthesis involves a Knoevenagel condensation between ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate (10 mmol) and substituted benzaldehydes (e.g., p-tolualdehyde) in toluene, catalyzed by piperidine (0.35 mL) and acetic acid (1.3 mL), under reflux for 5–6 hours . The reaction progress is monitored via thin-layer chromatography (TLC) (solvent: benzene:ethyl acetate, 4:1), and the product is purified by recrystallization (e.g., ethanol) .

Characterization methods:

- IR spectroscopy : Confirms functional groups (e.g., C≡N at ~2212 cm⁻¹, amide C=O at ~1605 cm⁻¹) .

- ¹H NMR : Assigns protons (e.g., aromatic protons at δ 6.96–8.01 ppm, NH at δ 11.87 ppm) .

- Mass spectrometry : Determines molecular ion peaks (e.g., m/z 369 [M−1] for a derivative) .

Basic: Which in vitro assays are used to evaluate the antioxidant activity of this compound?

Answer:

Key assays include:

- DPPH radical scavenging : Measures hydrogen-donating ability using 1,1-diphenyl-2-picrylhydrazyl .

- Nitric oxide (NO) scavenging : Assesses inhibition of nitrite formation in sodium nitroprusside solutions .

- Ferric ion-induced lipid peroxidation : Evaluates protection against oxidative damage in rat brain homogenates .

Compounds with phenolic substituents (e.g., 4-hydroxyphenyl) show enhanced activity due to radical stabilization .

Advanced: How do structural modifications (e.g., substituents on the phenyl ring) influence bioactivity?

Answer:

- Antioxidant activity : Electron-donating groups (e.g., -OH, -OCH₃) at the para position improve radical scavenging by stabilizing intermediates . For example, 4-hydroxyphenyl derivatives exhibit higher DPPH inhibition (~70–80%) compared to non-phenolic analogs .

- Anti-inflammatory efficacy : Substitutions like -CH₃ (p-tolyl) enhance lipophilicity, improving membrane permeability. In vivo studies using carrageenan-induced rat paw edema show 70.2–83.1% inhibition, comparable to diclofenac (85%) .

Methodological note : Substituent effects are analyzed via dose-response curves and statistical comparisons (e.g., ANOVA) .

Advanced: What strategies resolve contradictions in spectral data during structural elucidation?

Answer:

- Complementary techniques : Combine IR (functional groups), ¹H NMR (proton environments), and mass spectrometry (molecular weight) to cross-validate assignments .

- X-ray crystallography : Resolves ambiguities in stereochemistry (e.g., Z/E configuration of acrylamido groups), though not explicitly reported for this compound .

- Solvent selection : Use deuterated solvents (e.g., CDCl₃) to avoid signal overlap in NMR .

Basic: How are reaction conditions optimized to maximize yield and purity?

Answer:

- Catalyst system : Piperidine/acetic acid (1:3.7 ratio) ensures efficient proton exchange in Knoevenagel condensation .

- Temperature : Reflux (~110°C in toluene) accelerates imine formation without side reactions .

- Purification : Recrystallization in ethanol or methanol yields products with >85% purity .

Data table (example):

| Substituent | Yield (%) | Melting Point (°C) |

|---|---|---|

| 4-CH₃ (p-tolyl) | 90 | 298–300 |

| 4-OH | 88 | 215–216 |

| Adapted from |

Advanced: What mechanistic insights explain the compound’s anti-inflammatory activity?

Answer:

- COX-2 inhibition : Analogous thiophene derivatives inhibit cyclooxygenase-2, reducing prostaglandin synthesis .

- NF-κB pathway modulation : Suppresses pro-inflammatory cytokines (e.g., TNF-α, IL-6) via inhibition of nuclear factor-kappa B .

Experimental validation : - In vivo models : Carrageenan-induced edema studies in rats, with paw volume measured via plethysmography .

- Histopathological analysis : Post-mortem tissue examination confirms reduced leukocyte infiltration .

Basic: What are the key physicochemical properties of this compound?

Answer:

- Melting point : Ranges from 215–300°C, depending on substituents (e.g., 298–300°C for 4-hydroxyphenyl) .

- Solubility : Low in water; soluble in polar aprotic solvents (e.g., DMSO, DMF) .

- Stability : Stable under inert atmospheres but prone to hydrolysis in acidic/basic conditions .

Advanced: How can synthetic byproducts be minimized during large-scale preparation?

Answer:

- Stoichiometric control : Maintain a 1:1.1 molar ratio of cyanoacetamide intermediate to benzaldehyde to avoid unreacted starting materials .

- Catalyst recycling : Recover piperidine/acetic acid via distillation for reuse, reducing waste .

- Process monitoring : Use HPLC to detect impurities early (e.g., uncondensed intermediates) .

Basic: What safety precautions are recommended during synthesis?

Answer:

- Ventilation : Use fume hoods due to volatile toluene and acetic acid .

- Personal protective equipment (PPE) : Gloves and goggles to prevent contact with corrosive catalysts (e.g., piperidine) .

- Waste disposal : Neutralize acidic waste before disposal .

Advanced: How does the Z-configuration of the acrylamido group impact bioactivity?

Answer:

- Stereoelectronic effects : The Z-configuration aligns the cyano and p-tolyl groups for optimal hydrogen bonding with target enzymes (e.g., COX-2) .

- Conformational rigidity : Restricts rotation, enhancing binding affinity to biological targets .

Validation : Comparative studies of Z/E isomers via molecular docking (hypothetical) or enzymatic assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.